molecular formula C₁₅H₁₇D₃O₃ B1152948 (±)-Abscisic Aldehyde-d3

(±)-Abscisic Aldehyde-d3

Cat. No.: B1152948
M. Wt: 251.34
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-Abscisic Aldehyde-d3 is a deuterium-labeled stable isotope of abscisic aldehyde, a key intermediate in the biosynthesis of the vital plant hormone abscisic acid (ABA) . In plants, abscisic aldehyde is catalyzed by the enzyme abscisic aldehyde oxidase (AAO) to produce ABA, a step that is critical for regulating processes such as stomatal closure, seed dormancy, and adaptive responses to environmental stresses like drought, salinity, and heavy metal toxicity . The AAO3 gene in Arabidopsis thaliana , for instance, specifically encodes the aldehyde oxidase isoform responsible for this final step in the ABA biosynthesis pathway . This deuterated analog is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, enabling the precise quantification of endogenous abscisic aldehyde and ABA levels in plant tissues. Its application is essential for advanced research aiming to elucidate the complex dynamics of ABA biosynthesis, signaling pathways, and catabolism under various abiotic stress conditions . By providing high isotopic purity and reliable performance, this compound supports investigations into plant stress physiology, hormone crosstalk, and the development of strategies to improve crop tolerance.

Properties

Molecular Formula

C₁₅H₁₇D₃O₃

Molecular Weight

251.34

Synonyms

(2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-_x000B_pentadienal-d3;  (Z,E)-(±)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-_x000B_3-methyl-2,4-pentadienal-d3;  PBI 37-d3;  _x000B_

Origin of Product

United States

Biosynthesis and Metabolism of Abscisic Aldehyde

Overview of the Carotenoid Cleavage Pathway Leading to Abscisic Aldehyde

The biosynthesis of abscisic acid in higher plants occurs via an indirect pathway that begins with the cleavage of a C40 carotenoid precursor nih.govpnas.org. This pathway is compartmentalized, with the initial steps taking place in the plastids and the final conversions to abscisic acid occurring in the cytosol nih.govnih.govbioone.orgresearchgate.netyoutube.com.

The journey to abscisic aldehyde begins in the plastids with the synthesis of C40 carotenoids from isopentenyl diphosphate researchgate.net. A key precursor is zeaxanthin, which is converted to violaxanthin through the action of zeaxanthin epoxidase (ZEP) nih.govresearchgate.netgcwgandhinagar.com. Violaxanthin can then be isomerized to 9-cis-violaxanthin or converted to 9'-cis-neoxanthin youtube.comgcwgandhinagar.comnih.gov. These 9-cis-isomers of epoxycarotenoids are the direct substrates for the subsequent cleavage reaction pnas.orgnih.govbioone.orgnih.govnih.gov. The synthesis of these precursors is a shared pathway with other vital plant compounds, highlighting the interconnectedness of plant metabolic processes bioone.org.

The rate-limiting and first committed step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids, a reaction catalyzed by 9-cis-epoxycarotenoid dioxygenases (NCEDs) pnas.orgnih.govbioone.orgresearchgate.netnih.govwikipedia.orgfrontiersin.org. This enzymatic cleavage of either 9-cis-violaxanthin or 9'-cis-neoxanthin yields a C15 product, xanthoxin (B146791), and a C25 byproduct pnas.orgnih.govwikipedia.orgscispace.com. NCEDs are non-heme iron(II)-dependent dioxygenases that specifically target the 11,12 double bond of 9-cis-epoxycarotenoids wikipedia.orgscispace.com. The expression of NCED genes is often upregulated in response to water stress, indicating their crucial role in mediating a plant's response to drought conditions pnas.orgwikipedia.orgfrontiersin.org. The product of this reaction, xanthoxin, is then transported from the plastid to the cytosol for the subsequent steps of ABA biosynthesis nih.gov.

Table 1: Key Enzymes and Substrates in the Early Stages of Abscisic Aldehyde Biosynthesis

EnzymeSubstrate(s)ProductCellular Location
Zeaxanthin epoxidase (ZEP)Zeaxanthin, AntheraxanthinViolaxanthinPlastid
Isomerase(s)all-trans-Violaxanthin, all-trans-Neoxanthin9-cis-Violaxanthin, 9'-cis-NeoxanthinPlastid
9-cis-Epoxycarotenoid Dioxygenase (NCED)9-cis-Violaxanthin, 9'-cis-NeoxanthinXanthoxinPlastid

Enzymatic Conversion of Xanthoxin to Abscisic Aldehyde

The conversion of xanthoxin to abscisic aldehyde is a two-step process that occurs in the cytosol nih.govnih.govnih.govresearchgate.net. This conversion involves the oxidation of xanthoxin to abscisic aldehyde, a reaction catalyzed by a single enzyme nih.govumh.esnih.gov.

The enzyme responsible for the conversion of xanthoxin to abscisic aldehyde is known as xanthoxin dehydrogenase, which is encoded by the ABA2 gene in Arabidopsis thaliana bioone.orgnih.govuniprot.orgresearchgate.net. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily nih.govnih.govresearchgate.netresearchgate.netnih.gov. Recombinant ABA2 protein has been shown to efficiently catalyze this conversion nih.govumh.esresearchgate.netnih.gov. The reaction involves the oxidation of the 4'-hydroxyl group of xanthoxin to a ketone, which is thought to trigger a spontaneous opening of the epoxide ring and desaturation of the 2',3' bond to form abscisic aldehyde scispace.comnih.govresearchgate.net. The ABA2 gene is constitutively expressed in various plant organs and its expression is generally not upregulated by osmotic stress nih.govresearchgate.netnih.gov.

Xanthoxin dehydrogenase (ABA2/SDR) is an NAD-dependent enzyme wikipedia.orgnih.govresearchgate.netnih.gov. The enzymatic activity requires NAD+ as a cofactor for the oxidation of xanthoxin. Studies with the recombinant ABA2 protein have demonstrated that NADP+ cannot substitute for NAD+ in this reaction nih.gov. The enzyme exhibits a specific affinity for xanthoxin, with a reported Km value of 19 μM for xanthoxin nih.govresearchgate.netnih.gov. Other alcohols are generally not oxidized by ABA2, indicating its specificity for its substrate in the ABA biosynthetic pathway nih.govuniprot.org.

The conversion of xanthoxin to abscisic aldehyde takes place in the cytosol nih.govnih.govnih.govnih.govproquest.com. While the initial steps of ABA biosynthesis, leading to the formation of xanthoxin, occur within the plastids, xanthoxin is then exported to the cytosol where it is acted upon by xanthoxin dehydrogenase (ABA2/SDR) nih.govbioone.orgnih.gov. This compartmentalization of the pathway necessitates the transport of xanthoxin across the plastid envelope. The final step of ABA biosynthesis, the oxidation of abscisic aldehyde to abscisic acid, also occurs in the cytosol nih.govnih.gov.

Table 2: Properties of Xanthoxin Dehydrogenase (ABA2/SDR)

PropertyDescription
Enzyme Name Xanthoxin dehydrogenase
Gene Name ABA2 (in Arabidopsis thaliana)
Enzyme Family Short-chain dehydrogenase/reductase (SDR)
Reaction Catalyzed Xanthoxin → Abscisic aldehyde
Cofactor NAD+
Subcellular Location Cytosol
Km for Xanthoxin 19 μM

Conversion of Abscisic Aldehyde to Abscisic Acid (ABA)

The final step in the biosynthesis of the plant hormone abscisic acid (ABA) is the oxidation of abscisic aldehyde. nih.govpnas.orgnih.gov This conversion is a critical regulatory point in the ABA biosynthetic pathway, which plays a fundamental role in various aspects of plant growth and development, including seed maturation and dormancy, as well as responses to environmental stressors. pnas.orgnih.gov The enzymatic reaction involves the conversion of the aldehyde group of abscisic aldehyde to a carboxylic acid group, resulting in the formation of ABA. nih.gov This process has been identified as a two-step reaction in cell-free extracts of Phaseolus vulgaris L. leaves, where xanthoxin is first converted to abscisic aldehyde, which is then subsequently converted to abscisic acid. nih.govoup.com

Role of Abscisic Aldehyde Oxidase (AAO3)

The primary enzyme responsible for the oxidation of abscisic aldehyde to ABA is abscisic aldehyde oxidase (AAO). qmul.ac.uk In the model plant Arabidopsis thaliana, a specific isoform, AAO3, has been identified as the key enzyme catalyzing this final step in ABA biosynthesis, particularly in leaves. nih.govpnas.orgnih.govnih.govoup.com The Arabidopsis genome contains four aldehyde oxidase genes (AAO1, AAO2, AAO3, and AAO4), but AAO3 is considered the most likely candidate for this specific reaction due to its efficient catalysis of abscisic aldehyde oxidation to ABA. nih.govpnas.org

Mutants of Arabidopsis with a non-functional AAO3 gene (aao3 mutants) exhibit a wilty phenotype due to reduced ABA levels in their leaves, confirming the crucial role of AAO3 in maintaining water balance. nih.govpnas.org While AAO3 is the major contributor to ABA biosynthesis in leaves, its role in seeds is less dominant, as aao3 mutants show only a slight reduction in seed dormancy. oup.comoup.com This suggests that other aldehyde oxidases may be involved in ABA biosynthesis in different plant organs. pnas.org However, further research has indicated that AAO3 does play a significant role in ABA biosynthesis in seeds as well. nih.govoup.comoup.com

Table 1: Key Research Findings on the Role of AAO3

Finding Organism/System Significance Reference(s)
AAO3 catalyzes the final step of ABA biosynthesis. Arabidopsis thaliana Confirms the enzymatic function of AAO3. nih.govpnas.org
aao3 mutants exhibit a wilty phenotype in leaves. Arabidopsis thaliana Demonstrates the importance of AAO3 in leaf ABA levels and water regulation. nih.govpnas.org
aao3 mutants show only a slight reduction in seed dormancy. Arabidopsis thaliana Suggests the involvement of other enzymes in seed ABA biosynthesis. oup.com
AAO3 contributes to ABA biosynthesis in seeds. Arabidopsis thaliana Highlights the broader role of AAO3 beyond just leaves. nih.govoup.com

Involvement of Molybdenum Cofactor (MoCo) and MoCo Sulfurase (ABA3)

The catalytic activity of aldehyde oxidases, including AAO3, is dependent on a molybdenum cofactor (MoCo). pnas.orgnih.govoup.com This cofactor is essential for the function of all eukaryotic molybdenum enzymes. nih.gov MoCo consists of a molybdenum atom bound to a unique tricyclic pterin molecule called molybdopterin. nih.gov

For aldehyde oxidase to be active, the molybdenum cofactor must be in its sulfurylated form. oup.comnih.gov The addition of a terminal sulfur ligand to the molybdenum site is catalyzed by a MoCo sulfurase. oup.com In Arabidopsis, the ABA3 gene encodes this molybdenum cofactor sulfurase. oup.comnih.gov Therefore, mutations in the ABA3 gene lead to a deficiency in the sulfurylated MoCo, which in turn results in the loss of activity of all aldehyde oxidases, including AAO3. oup.com Consequently, aba3 mutants are deficient in ABA and exhibit phenotypes similar to other ABA-deficient mutants. pnas.orgoup.com The LOS5/ABA3 locus in Arabidopsis has been identified to encode this crucial MoCo sulfurase, highlighting its role as a key regulator of ABA biosynthesis and stress responses. oup.comnih.gov

Tissue-Specific Localization of Abscisic Aldehyde Oxidase Activity

The localization of AAO3 protein expression provides insight into the sites of ABA biosynthesis within the plant. Studies using promoter-GFP fusion proteins and immunohistochemical techniques in Arabidopsis have revealed that AAO3 is abundantly expressed in vascular tissues. nih.govresearchgate.net Specifically, high levels of AAO3 are found in the phloem companion cells and xylem parenchyma cells within the vascular bundles of roots, hypocotyls, inflorescence stems, and along leaf veins. nih.govresearchgate.netnih.gov

This localization suggests that the final steps of ABA biosynthesis occur in the vascular system. nih.gov From there, the newly synthesized ABA can be transported to various target tissues and cells throughout the plant to regulate physiological responses. researchgate.netnih.gov In addition to vascular tissues, faint but significant signals of AAO3 expression have also been observed in the guard cells of leaves. researchgate.netnih.gov This indicates that guard cells themselves have the capacity to synthesize ABA, allowing for a more localized and rapid response to stress conditions that require stomatal closure. researchgate.netnih.gov

**Table 2: Tissue-Specific Expression of AAO3 in *Arabidopsis thaliana***

Tissue/Cell Type Level of Expression Implied Function Reference(s)
Phloem Companion Cells High ABA biosynthesis for long-distance transport. nih.govnih.gov
Xylem Parenchyma Cells High ABA biosynthesis for transport and local signaling. nih.govnih.gov
Vascular Bundles (Roots, Hypocotyls, Stems) High Major sites of ABA production. nih.govresearchgate.net
Leaf Veins High Synthesis and transport of ABA to leaf tissues. nih.govresearchgate.net
Guard Cells Low but significant Local ABA synthesis for stomatal regulation. researchgate.netnih.gov

Isomeric Forms and Stereochemistry in the Pathway

The naturally occurring and biologically active form of abscisic acid is S-(+)-ABA. nih.govbioone.orgnih.gov The stereochemistry of the molecule is crucial for its biological activity. The side chain of the naturally occurring ABA has a 2-cis, 4-trans configuration. bioone.orgnih.gov While the unnatural R-(−)-ABA enantiomer can elicit biological activity in some processes, the S-(+) isomer is the form synthesized by plants. oup.com

The stereochemistry of the precursors in the ABA biosynthetic pathway is also important. The conversion of the C40 carotenoid, 9'-cis-neoxanthin, is a key step that establishes the stereochemistry of the final ABA molecule. oup.com Feeding studies with deuterium-labeled abscisic aldehyde isomers have provided insights into the stereospecificity of the enzymes involved in the final steps of ABA biosynthesis. nih.gov

Regulation of Abscisic Aldehyde Levels and Its Downstream Impact

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of abscisic aldehyde and its conversion to ABA is catalyzed by a series of enzymes whose activity is regulated at both the transcriptional and post-translational levels. The pathway begins in plastids with the conversion of zeaxanthin to violaxanthin, catalyzed by zeaxanthin epoxidase (ZEP). This is followed by the cleavage of 9-cis-violaxanthin or 9-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED) to produce xanthoxin (B146791), which is considered a rate-limiting step. mdpi.com Xanthoxin is then exported to the cytosol and converted to abscisic aldehyde by xanthoxin dehydrogenase, an enzyme encoded by the ABA2 gene, which belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govmdpi.comnih.gov The final step is the oxidation of abscisic aldehyde to ABA, catalyzed by abscisic aldehyde oxidase (AAO), with the AAO3 gene product being a primary contributor. mdpi.comnih.gov

Transcriptional Control: Environmental stresses, particularly drought and high salinity, are potent inducers of ABA biosynthesis, largely through the transcriptional upregulation of the genes encoding these enzymes. nih.govresearchgate.net

NCED : The NCED genes are strongly and rapidly induced by water stress, positioning this step as a key regulatory point in the pathway. nih.govfrontiersin.orgnih.gov For instance, in Arabidopsis, NCED3 expression increases within minutes of a decrease in leaf turgor. nih.govoup.com

AAO3 : The transcription of AAO3, which catalyzes the final step, is also induced by dehydration and ABA itself, suggesting a positive feedback mechanism. nih.govresearchgate.net

ABA2 : In contrast, the expression of the ABA2 gene, which converts xanthoxin to abscisic aldehyde, is largely constitutive across different plant organs and is not significantly upregulated by osmotic stress. nih.govnih.govnih.gov This suggests that the conversion of xanthoxin is generally not a primary point of stress-induced regulation.

ABA3 : The ABA3 gene, encoding a molybdenum cofactor (MoCo) sulfurase required for AAO activity, is also induced by dehydration and ABA. nih.gov

Transcription factors play a crucial role in mediating these responses. For example, the NAC-like transcription factor AtNAP has been shown to bind to the promoter of AAO3, enhancing its transcription and subsequent ABA production during leaf senescence. frontiersin.org

Post-Translational Regulation: While transcriptional control is a major factor, post-translational modifications of the core ABA signaling components also play a vital role. frontiersin.orgresearchgate.net These modifications, including phosphorylation and ubiquitination, primarily regulate the activity and stability of ABA receptors (PYR/PYL/RCAR), protein phosphatases 2C (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s), which are downstream of ABA. frontiersin.orgresearchgate.net Although direct post-translational regulation of abscisic aldehyde biosynthetic enzymes is less characterized, the activity of aldehyde oxidases, including AAO3, is dependent on the presence of a sulfurylated molybdenum cofactor (MoCo). nih.govosti.gov The maturation of this cofactor is a post-translational process catalyzed by MoCo sulfurase (encoded by ABA3), making it an essential regulatory step for the conversion of abscisic aldehyde to ABA. nih.govnih.govosti.gov

Feedback Mechanisms and Environmental Modulators

The regulation of abscisic aldehyde levels is tightly integrated with environmental signals and internal feedback controls, ensuring that ABA production is matched to the physiological needs of the plant.

Feedback Mechanisms: ABA biosynthesis is subject to a positive feedback loop where ABA itself can stimulate the expression of key biosynthetic genes. nih.gov Studies have shown that exogenous ABA application can induce the transcription of NCED3 and AAO3. nih.govnih.gov This self-amplifying mechanism allows for a rapid increase in ABA production once an initial stress signal is perceived, enabling a robust response to adverse conditions. nih.gov This positive feedback is mediated by ABA signaling components; for instance, in the abi1 mutant, which is impaired in ABA signaling, the ABA-induced activation of NCED expression is compromised. nih.gov In rice, the transcription factor OsbZIP23 has been shown to directly and positively regulate OsNCED4, a key ABA biosynthesis gene, as part of a feedback mechanism crucial for drought resistance. nih.gov

Environmental Modulators: A variety of environmental factors modulate the pathway leading to abscisic aldehyde and ABA.

Drought and Salinity: These are the most potent activators of ABA biosynthesis. nih.govresearchgate.net Water deficit leads to a rapid increase in the transcription of NCED genes, triggering the entire pathway to enhance ABA levels, which in turn promotes stomatal closure to minimize water loss. nih.govoup.com

Light: Light conditions can also influence ABA biosynthesis. The conversion of violaxanthin to neoxanthin, a precursor for the NCED reaction, is a light-dependent process.

Low Oxygen: Abscisic acid has emerged as a modulator of plant responses to low oxygen conditions, interacting with other hormonal pathways like ethylene (B1197577). frontiersin.org

Temperature: Low temperatures can also induce ABA biosynthesis, contributing to cold acclimation. researchgate.net

Table 1: Summary of Key Regulatory Factors of Abscisic Aldehyde and ABA Biosynthesis.

Genetic Studies of Abscisic Aldehyde Biosynthesis Mutants

The isolation and characterization of mutants deficient in ABA have been fundamental to confirming the biosynthetic pathway and understanding its regulation. oup.com These mutants typically exhibit phenotypes such as precocious seed germination and a wilty appearance due to impaired stomatal control. researchgate.net

Mutants at the ABA2 locus in Arabidopsis thaliana have a lesion in the gene encoding xanthoxin dehydrogenase. nih.govscholaris.ca

Biochemical Defect: Biochemical analyses have demonstrated that protein extracts from aba2 mutants are unable to convert xanthoxin to abscisic aldehyde. osti.govresearchgate.net However, these extracts can efficiently convert supplied abscisic aldehyde to ABA, precisely pinpointing the metabolic block at the xanthoxin oxidation step. nih.govosti.govresearchgate.net

Phenotype: aba2 mutants display a characteristic wilty phenotype due to increased water loss from stomata, reduced seed dormancy, and osmotolerance in germination assays. nih.govscholaris.ca The recombinant ABA2 protein catalyzes the NAD-dependent conversion of xanthoxin to abscisic aldehyde, confirming its enzymatic function. nih.govnih.gov

Regulatory Insights: The constitutive expression of the ABA2 gene suggests that this step is not a primary point of regulation by stress. nih.gov The characterization of aba2 mutants was crucial in confirming the two-step conversion of xanthoxin to ABA via the intermediate abscisic aldehyde in the cytosol. nih.govnih.gov

The final step in ABA biosynthesis, the oxidation of abscisic aldehyde, is primarily catalyzed by the product of the AAO3 gene. researchgate.netpnas.org

Biochemical Defect: Mutants designated aao3 are impaired in the AAO3 gene and lack detectable abscisic aldehyde oxidase activity in their leaves. researchgate.netpnas.org This leads to a significant reduction in ABA levels, particularly in vegetative tissues under stress. nih.govpnas.org

Phenotype: aao3 mutants exhibit a wilty phenotype in their rosette leaves, similar to other ABA-deficient mutants. nih.govresearchgate.netpnas.org The effect on seed dormancy has been shown to be dependent on the genetic background, with some alleles showing reduced dormancy and others having minimal effects, which initially suggested that other aldehyde oxidases might be involved in ABA biosynthesis in seeds. nih.govoup.com

Regulatory Insights: Further studies using double mutants (e.g., aao3 aao1 and aao3 aao4) have shown that while AAO3 plays the major role in both leaves and seeds, other AAO isoforms can contribute partially to ABA biosynthesis, especially in the absence of a functional AAO3. oup.comoup.com However, the contribution of these other isoforms in wild-type plants is considered negligible. oup.comoup.com The characterization of aao3 mutants confirmed that a specific aldehyde oxidase is responsible for the bulk of ABA production in response to stress. researchgate.netpnas.org

nced Mutants: Mutants in NCED genes have profoundly reduced ABA levels, reinforcing the role of the NCED enzyme as the rate-limiting step in the pathway. mdpi.comfrontiersin.org Overexpression of NCED genes leads to increased ABA accumulation and enhanced stress tolerance, while their suppression results in ABA deficiency. nih.govfrontiersin.org These genetic studies highlight that the regulation of abscisic aldehyde precursor (xanthoxin) production is a primary control point for the entire pathway.

aba3 Mutants: The aba3 mutant in Arabidopsis and the corresponding flacca mutant in tomato are defective in MoCo sulfurase. nih.govunc.edu This enzyme is required to activate aldehyde oxidases. osti.gov Consequently, aba3 mutants are impaired in the conversion of abscisic aldehyde to ABA, not because of a defect in the AAO protein itself, but due to the lack of a functional cofactor. nih.govosti.gov Extracts from aba3 mutants lack aldehyde oxidase activity, but this activity can be restored in vitro by treatment with sodium sulfide, which chemically sulfurylates the cofactor. nih.govosti.gov This demonstrates that the final oxidation step is dependent on MoCo maturation and that ABA3 function is essential for the activity of all aldehyde oxidase isoforms, including AAO3. pnas.org

Table 2: Summary of Key ABA Biosynthesis Mutants in Arabidopsis thaliana.

Analytical Methodologies Employing ± Abscisic Aldehyde D3

Application as an Internal Standard in Phytohormone Quantification

In the quantitative analysis of phytohormones, achieving accuracy and precision is paramount. clearsynth.com (±)-Abscisic Aldehyde-d3 is employed as an internal standard to ensure the reliability of these measurements, especially in the quantification of abscisic aldehyde, a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). wikipedia.org

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the quantity of a chemical substance. wikipedia.orgyoutube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample containing the natural, unlabeled analyte. wikipedia.org This isotopically enriched standard, often called a "spike," is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. youtube.com

Once the deuterated standard is added and thoroughly mixed with the sample, it undergoes the same sample preparation, extraction, and analysis procedures as the endogenous analyte. wikipedia.org During mass spectrometry analysis, the instrument distinguishes between the deuterated standard and the natural analyte based on their mass-to-charge ratio (m/z). scioninstruments.com By measuring the ratio of the signal intensity of the natural analyte to that of the known amount of the added deuterated standard, the exact concentration of the endogenous abscisic aldehyde in the original sample can be calculated with high precision. youtube.comosti.gov This ratio-based measurement is a key feature of IDMS and contributes significantly to its accuracy. wikipedia.org

The use of deuterated internal standards like this compound offers several significant advantages that enhance the accuracy and reliability of phytohormone quantification. clearsynth.comwisdomlib.org

Compensation for Sample Loss : During the multi-step processes of extraction and purification, some amount of the analyte is inevitably lost. Since the deuterated standard is chemically identical to the analyte, it experiences the same degree of loss. youtube.com By tracking the recovery of the internal standard, analysts can accurately correct for these losses, ensuring that the final calculated concentration reflects the true amount in the original sample.

Correction for Matrix Effects : Biological samples, such as plant tissues, are complex matrices containing numerous compounds that can interfere with the analysis. clearsynth.com These matrix effects can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements. scioninstruments.comtexilajournal.com Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. texilajournal.com This allows the ratio of the analyte to the standard to remain constant, thereby correcting for these interferences and improving quantitative accuracy. clearsynth.comwisdomlib.org

Improved Precision and Reproducibility : Deuterated standards help to correct for variations in instrument performance and sample handling. scioninstruments.com By providing a stable reference point within each sample, they minimize the impact of fluctuations in injection volume, ionization efficiency, and detector response, leading to more consistent and reproducible results. scioninstruments.comtexilajournal.com

Table 1: Key Advantages of Using Deuterated Standards in Mass Spectrometry

AdvantageDescription
High Accuracy Corrects for sample loss during preparation and analysis, leading to more accurate quantification. youtube.com
Matrix Effect Mitigation Compensates for ion suppression or enhancement caused by complex sample matrices. clearsynth.comtexilajournal.com
Enhanced Precision Minimizes variability from instrument fluctuations and sample handling, improving reproducibility. scioninstruments.com
Reliable Calibration Acts as a stable reference point for calibrating the instrument and validating the analytical method. clearsynth.com

Extraction and Purification Techniques for Plant Samples

The accurate quantification of abscisic aldehyde from plant tissues requires efficient extraction and purification methods to isolate the analyte from the complex plant matrix before instrumental analysis.

The extraction of abscisic aldehyde and its related metabolites, such as abscisic acid, typically begins with the homogenization of plant tissue. nih.gov Lyophilized (freeze-dried) samples are often powdered to increase the surface area for extraction. nih.govresearchgate.net

A common and effective extraction solvent is a mixture of acetone, water, and acetic acid (e.g., in a ratio of 80:19:1, v/v/v). nih.govresearchgate.net The deuterated internal standard, this compound, is added during this initial extraction step to account for any losses in subsequent stages. nih.gov The mixture is vortexed vigorously to ensure thorough extraction of the phytohormones from the tissue powder. researchgate.net While multiple successive extractions can recover nearly all endogenous hormones, studies have shown that a single robust extraction is often sufficient for accurate results when an internal standard is used. nih.govresearchgate.net After extraction, the solid plant material is typically removed by centrifugation. protocols.io

Other solvent systems that have been used for the extraction of ABA and related metabolites include methanol-based solutions and 2-propanol with acetic acid. researchgate.netprotocols.io

Following the initial solvent extraction, the crude extract requires further purification to remove interfering substances like pigments and other secondary metabolites that could affect the mass spectrometry analysis. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govprotocols.io

The protocol generally involves passing the plant extract through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent depends on the chemical properties of the analytes. For abscisic aldehyde and related compounds, which are acidic phytohormones, reverse-phase SPE cartridges are commonly employed.

A typical SPE protocol for purifying abscisic aldehyde extracts includes the following steps:

Cartridge Conditioning : The SPE cartridge is first activated, for example, with methanol (B129727), and then equilibrated with water or a weak acid solution. protocols.io

Sample Loading : The crude plant extract is loaded onto the conditioned cartridge.

Washing : The cartridge is washed with a series of solvents to remove unwanted, interfering compounds. nih.gov

Elution : The analyte of interest, along with the deuterated standard, is eluted from the cartridge using an appropriate solvent, such as methanol or acetonitrile. nih.govnih.gov

Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently cited as effective for the partial purification of abscisic acid and its metabolites. nih.govresearchgate.net Silica-based sorbents have also been used in hydrophilic interaction chromatography (HILIC) SPE for the selective extraction of these compounds. nih.gov

Table 2: Common Techniques in Sample Preparation for Abscisic Aldehyde Analysis

StepTechniqueCommon Reagents/MaterialsPurpose
Extraction Solvent ExtractionAcetone/Water/Acetic Acid; MethanolTo solubilize phytohormones from powdered plant tissue. nih.govresearchgate.net
Purification Solid-Phase Extraction (SPE)Oasis HLB Cartridges, Silica CartridgesTo remove interfering compounds and concentrate the analyte. nih.govnih.gov
Analysis LC-MS/MSC18 Reverse-Phase ColumnTo separate, detect, and quantify the analyte and internal standard. nih.gov

Advanced Spectrometric Approaches

The analysis of this compound and its endogenous counterpart is predominantly performed using advanced spectrometric techniques that offer high sensitivity and specificity. The most common and powerful approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govfrontiersin.org

In this method, the purified sample extract is first injected into a liquid chromatography system, typically using a reverse-phase column (e.g., C18), which separates the different compounds in the mixture based on their physicochemical properties. thescipub.com This separation step is crucial for reducing matrix effects and distinguishing between structurally similar molecules.

After separation, the compounds are introduced into a mass spectrometer. The molecules are ionized, often using electrospray ionization (ESI), and the mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov In a tandem mass spectrometer (MS/MS), specific ions (precursor ions) corresponding to abscisic aldehyde and its deuterated standard are selected. These precursor ions are then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the sensitive and accurate quantification of the target analyte even at very low concentrations in a complex biological matrix. researchgate.net The use of high-resolution mass spectrometry (HR-MS) can further enhance accuracy by determining the precise mass of the ions. nih.gov

Role of Abscisic Aldehyde in Plant Physiological Processes Via Aba

Abscisic Aldehyde as a Central Intermediate in ABA-Mediated Stress Responses

As the direct precursor to ABA, often termed the "stress hormone," abscisic aldehyde is a central molecule in the cascade of responses that allow plants to adapt to and survive adverse environmental conditions. gcwgandhinagar.comfrontiersin.org When plants encounter stresses such as drought, high salinity, or cold, the expression of genes involved in ABA biosynthesis is often upregulated, leading to an accumulation of ABA and the activation of downstream defense mechanisms. austinpublishinggroup.comnih.govnih.gov

Under conditions of drought or water deficit, plants rapidly increase their synthesis of ABA to minimize water loss and manage water relations. gcwgandhinagar.comwikipedia.orgmdpi.com This response involves the upregulation of key biosynthetic enzymes, including 9-cis-epoxycarotenoid dioxygenase (NCED), which produces the precursor to abscisic aldehyde. mdpi.commdpi.com The subsequent conversion of abscisic aldehyde to ABA in the cytosol is a critical step. mdpi.com

The resulting accumulation of ABA triggers a range of adaptive responses:

Stomatal Closure: One of the most well-documented effects of ABA is inducing the closure of stomata, the small pores on leaf surfaces. wikipedia.orgnih.gov This action reduces transpiration, thereby conserving water that would otherwise be lost to the atmosphere. wikipedia.orgnih.gov

Root Growth Modulation: ABA can promote root growth and alter root architecture, enabling the plant to explore the soil more effectively for available water. austinpublishinggroup.comwikipedia.orgnih.gov

Gene Expression: ABA activates the expression of a wide array of drought-responsive genes that produce proteins to protect cells from dehydration damage. mdpi.comnih.govoup.com

Research has shown that mutants deficient in the enzyme abscisic aldehyde oxidase (like the aao3 mutant in Arabidopsis) exhibit a "wilty" phenotype, demonstrating their inability to properly close stomata and conserve water due to insufficient ABA production. pnas.orgnih.gov

Table 1: ABA-Mediated Responses to Drought Stress
Physiological ResponseMediating MechanismReference Finding
Stomatal ClosureABA binds to guard cell receptors, initiating a signaling cascade that leads to stomatal pore closure.ABA rapidly alters the osmotic potential of stomatal guard cells, causing them to shrink and stomata to close, which reduces transpiration. wikipedia.org
Root System EnhancementABA signaling modulates root architecture to enhance water uptake.Increased ABA levels can stimulate root cell elongation and modify the root system to better cope with water-limited conditions. nih.gov
Activation of Stress-Responsive GenesABA triggers transcription factors that upregulate genes for osmoprotectants and other protective proteins.Under drought, the expression of ABA biosynthetic genes like NCED3 and AAO3 is upregulated to increase ABA levels and activate downstream protective pathways. mdpi.comnih.gov

High soil salinity imposes both osmotic stress (making it harder for roots to absorb water) and ionic toxicity. nih.govbiorxiv.org The synthesis of abscisic aldehyde and its conversion to ABA is a key part of the plant's defense strategy. austinpublishinggroup.comwikipedia.org Increased ABA levels help the plant adapt by regulating ion homeostasis and mitigating osmotic stress. frontiersin.orgmaxapress.com ABA signaling can modulate the activity of ion transporters to control the influx of toxic ions like sodium and enhance the plant's ability to retain water. nih.govmaxapress.com Studies on Arabidopsis have revealed that ABA signaling plays a pivotal role in mitigating cellular damage caused by salinity and in modulating sodium-specific responses in roots. nih.govbiorxiv.org Mutants with impaired ABA biosynthesis are often hypersensitive to salt stress, highlighting the protective role of the ABA synthesized from abscisic aldehyde. austinpublishinggroup.comnih.gov

Abscisic aldehyde's role as an ABA precursor is also integral to a plant's ability to acclimate to cold and freezing temperatures. wikipedia.orgmdpi.com Exposure to low, non-freezing temperatures can trigger an increase in ABA levels, which in turn initiates a process known as cold acclimation. nih.govnih.gov This process enhances the plant's freezing tolerance. nih.govnih.gov ABA is known to be involved in drought-induced freezing tolerance, as water deficit is a component of freezing stress. nih.govnih.gov The hormone helps regulate the expression of cold-responsive genes and the accumulation of cryoprotective proteins. mdpi.comnih.govfrontiersin.org Research on Arabidopsis has shown that ABA-deficient mutants are impaired in their ability to develop freezing tolerance following exposure to drought or low temperatures. nih.gov

Influence on Plant Development and Growth Regulators

Beyond stress responses, the pathway leading through abscisic aldehyde to ABA is fundamental in regulating key developmental stages, particularly those related to seeds. nih.govgcwgandhinagar.com ABA acts as a growth inhibitor, balancing the effects of growth-promoting hormones like gibberellins (B7789140) to ensure that developmental transitions occur at the appropriate time. gcwgandhinagar.comnih.gov

The conversion of abscisic aldehyde to ABA is crucial for inducing and maintaining seed dormancy, a state that prevents seeds from germinating even under favorable conditions. wikipedia.orgnih.govyoutube.comresearchgate.net During the maturation phase of seed development, ABA levels rise, promoting dormancy and inhibiting precocious germination. nih.govfrontiersin.org

The hormonal balance between ABA (inhibitor) and gibberellin (promoter) is a primary determinant of whether a seed remains dormant or begins to germinate. nih.gov High levels of ABA, synthesized via the abscisic aldehyde intermediate, suppress germination-related processes. youtube.com Studies on Arabidopsis mutants have demonstrated the importance of the final synthesis step; mutants with defects in the AAO3 gene (abscisic aldehyde oxidase) show reduced seed dormancy and can germinate under osmotic stress conditions that would normally inhibit wild-type seeds. nih.govnih.gov This indicates that the oxidation of abscisic aldehyde is a key regulatory point in controlling the transition from dormancy to germination. nih.govnih.gov

During embryogenesis, ABA plays a central role in promoting the maturation of the embryo and the accumulation of essential storage reserves like proteins and lipids. nih.govgcwgandhinagar.comfrontiersin.org There are typically two peaks of ABA accumulation during seed development; the second peak, synthesized within the embryo itself, is critical for initiating dormancy and preparing the embryo for desiccation. nih.govnih.gov This de novo synthesis relies on the pathway that converts xanthophylls to xanthoxin (B146791), then to abscisic aldehyde, and finally to active ABA. frontiersin.orgoup.com ABA signaling during this phase also helps induce desiccation tolerance, allowing the embryo to survive water loss as the seed dries. nih.gov

Table 2: Key Research Findings on the Role of Abscisic Aldehyde Oxidase (AAO3) in ABA Biosynthesis
Organism/SystemEnzyme/Gene StudiedKey FindingPhysiological Implication
Arabidopsis thaliana (rosette leaves)Aldehyde Oxidase 3 (AAO3)The AAO3 gene product is the primary enzyme that catalyzes the oxidation of abscisic aldehyde to ABA in leaves. pnas.orgresearchgate.netCrucial for ABA-mediated stomatal control and drought response. Mutants show a wilty phenotype. pnas.org
Arabidopsis thaliana (seeds)Aldehyde Oxidase 3 (AAO3)New mutant alleles (aao3-2, aao3-3) revealed that AAO3 also plays a major role in seed ABA biosynthesis and dormancy control. nih.govDemonstrates that the final step of ABA synthesis is vital for establishing proper seed dormancy. nih.gov
Apple (Malus domestica)ABA-aldehydeIsotopic labeling studies confirmed that ABA-aldehyde is a direct precursor to ABA in fruit tissues. nih.govSolidifies the biosynthetic pathway and the central role of the aldehyde intermediate in fruit development. nih.gov

Stomatal Movement and Transpiration Regulation

Abscisic Aldehyde is a crucial intermediate in the biosynthesis of ABA, the primary hormone responsible for regulating stomatal aperture and, consequently, transpiration. In response to environmental stresses, particularly drought, the synthesis of ABA increases significantly. This process involves the conversion of xanthoxin to Abscisic Aldehyde, which is then rapidly oxidized to form active ABA.

The accumulation of ABA in guard cells initiates a complex signaling cascade that leads to stomatal closure. This response is vital for conserving water during periods of drought. The process can be summarized as follows:

ABA Perception : ABA binds to receptors (PYR/PYL/RCAR family), which then inhibit Type 2C protein phosphatases (PP2Cs).

Kinase Activation : The inhibition of PP2Cs allows for the activation of SnRK2 kinases.

Ion Channel Modulation : Activated SnRK2 kinases phosphorylate and activate downstream targets, including S-type anion channels (SLAC1), leading to an efflux of anions from the guard cells.

Turgor Pressure Loss : The resulting membrane depolarization causes an outflow of potassium ions, leading to a loss of turgor pressure in the guard cells and subsequent stomatal closure.

Guard cells themselves have the capacity for ABA biosynthesis, meaning they can convert Abscisic Aldehyde to ABA, allowing for an autonomous response to stimuli like low humidity. This localized synthesis provides a rapid mechanism for plants to reduce transpirational water loss.

Root System Architecture

The conversion of Abscisic Aldehyde to ABA is also fundamental to the regulation of root system architecture, which plants modulate in response to environmental signals like water availability, salinity, and nitrate levels. ABA acts as a key interpreter of these environmental cues, shaping the root system to optimize resource acquisition and stress tolerance.

ABA's influence on root development is multifaceted and can be both inhibitory and stimulatory, depending on its concentration and the specific developmental context.

Root Elongation : High concentrations of ABA generally inhibit primary root elongation by modulating both cell division in the root meristem and subsequent cell elongation.

Lateral Root Development : ABA plays a complex role in lateral root formation. It can stimulate the initiation of lateral roots but may inhibit their emergence and elongation, particularly under stress conditions.

This hormonal regulation allows the plant to adopt different strategies; for instance, under mild water stress, ABA can promote root growth to explore deeper, wetter soil layers, whereas under severe stress, it can inhibit growth to conserve resources. The localized synthesis of ABA from Abscisic Aldehyde in root tissues is therefore essential for these adaptive responses.

Interplay with Other Phytohormone Signaling Pathways

The signaling network governed by ABA, and thus originating from Abscisic Aldehyde, is intricately connected with other phytohormone pathways. This crosstalk allows plants to fine-tune their responses to a complex array of developmental and environmental signals.

Crosstalk with Strigolactones

Strigolactones (SLs) and ABA share a common origin in the carotenoid biosynthesis pathway and exhibit significant interaction at both the biosynthetic and signaling levels. This interplay is particularly important for shaping plant architecture and managing responses to abiotic stresses like drought and salinity.

Under drought conditions, for example, rice plants simultaneously induce SL production in the roots and ABA production in the shoots. Studies have shown that SL-deficient mutants can have altered ABA levels, suggesting a regulatory link. Enhanced SL content can increase a plant's sensitivity to ABA, which promotes stomatal closure and improves drought survival rates. This suggests that SLs can modulate the ABA response pathway, amplifying the signal that originates with the conversion of Abscisic Aldehyde to ABA.

Phytohormone InteractionEffect on Plant ProcessKey Research Findings
ABA & Strigolactones Drought ResponseSLs can enhance plant sensitivity to ABA, promoting stomatal closure.
ABA & Strigolactones Plant ArchitectureBoth hormones are involved in regulating shoot branching.
ABA & Strigolactones BiosynthesisShare a common carotenoid precursor; mutations in SL biosynthesis can alter ABA levels.

Interactions with Ethylene (B1197577) Signaling

The interaction between ABA and ethylene is complex, featuring both synergistic and antagonistic relationships depending on the specific physiological process and tissue type. Both hormones are recognized as stress-induced hormones, and their signaling pathways are crucial for regulating plant development and responses to environmental challenges.

Key interactions include:

Root Growth : Both ABA and ethylene can inhibit root growth. Evidence suggests that ABA-mediated inhibition of root growth requires a functional ethylene signaling cascade, indicating a synergistic relationship in this context.

Seed Germination : In contrast to root growth, ethylene and ABA often act antagonistically during seed germination. Ethylene generally promotes germination by reducing the seed's sensitivity to the inhibitory effects of endogenous ABA.

Stomatal Movement : The interaction in stomatal regulation is also antagonistic. Ethylene has been reported to induce stomatal opening in some species, thereby counteracting the ABA-induced stomatal closure.

These interactions highlight a sophisticated regulatory network where the final physiological outcome depends on the balance and interplay between the ABA produced from Abscisic Aldehyde and the ethylene signaling pathway.

Modulatory Effects on Jasmonate Responses

There is a significant and complex interplay between the ABA and jasmonate (JA) signaling pathways, which are central to plant responses to both biotic and abiotic stresses. This crosstalk can be either synergistic or antagonistic.

Antagonistic Interactions : In defense against certain pathogens, the ABA signaling pathway can antagonize JA-ethylene responsive defense gene expression. For instance, the application of ABA can suppress the transcription of these defense genes, potentially making the plant more susceptible to necrotrophic fungal pathogens.

Future Directions and Research Opportunities

Elucidation of Regulatory Networks Governing Abscisic Aldehyde Biosynthesis

A primary area of future research will be the detailed mapping of the complex regulatory networks that control the biosynthesis of abscisic aldehyde. This involves a multi-faceted approach that integrates genetic, molecular, and physiological studies, all of which will rely on precise measurements of abscisic aldehyde levels, facilitated by the use of (±)-Abscisic Aldehyde-d3 as an internal standard.

The conversion of xanthoxin (B146791) to abscisic aldehyde is a critical step in ABA biosynthesis, catalyzed by xanthoxin dehydrogenase, an enzyme encoded by genes such as ABA2 in Arabidopsis. The subsequent oxidation of abscisic aldehyde to ABA is carried out by abscisic aldehyde oxidase (AAO), with the AAO3 gene product being a major contributor in many plant species. pnas.orgnih.gov Future investigations will aim to identify and characterize the full suite of transcription factors that bind to the promoter regions of these genes, thereby regulating their expression in response to developmental cues and environmental stresses. For instance, transcription factors from the NAC, MYB, and bZIP families are known to be involved in ABA-related gene expression and represent prime targets for further study.

Moreover, the role of hormonal cross-talk in modulating abscisic aldehyde levels is a burgeoning field of inquiry. The interplay between ABA and other hormones like gibberellins (B7789140) (GA), auxin, and ethylene (B1197577) is known to be crucial for various developmental processes. Future research will focus on dissecting the molecular mechanisms underlying this cross-talk. For example, studies will explore how signals from other hormonal pathways are integrated at the level of gene expression for enzymes involved in abscisic aldehyde metabolism. Understanding these intricate networks will provide a more holistic view of how plants fine-tune their growth and stress responses.

Advanced Omics Approaches in Abscisic Aldehyde Research

The application of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in deepening our understanding of the role of abscisic aldehyde in plant biology. These high-throughput approaches generate vast datasets that can reveal novel genes, proteins, and metabolites associated with the abscisic aldehyde pathway. In all quantitative omics studies, the use of stable isotope-labeled standards like this compound is paramount for ensuring data accuracy and reliability.

Transcriptomics , through techniques like RNA-sequencing, will continue to be employed to identify genes that are co-expressed with those encoding xanthoxin dehydrogenase and abscisic aldehyde oxidase under various conditions. This can help to uncover new regulatory elements and signaling components involved in the pathway.

Proteomics will provide insights into the post-translational modifications of enzymes in the abscisic aldehyde pathway, which can significantly impact their activity and stability. Quantitative proteomic approaches, often in conjunction with mass spectrometry, can track changes in the abundance of these enzymes in response to different stimuli.

Metabolomics is arguably the field where this compound will have the most direct and significant impact. By serving as a precise internal standard, it enables accurate quantification of abscisic aldehyde levels in complex biological samples. This is crucial for metabolic flux analysis, which aims to map the flow of metabolites through the ABA biosynthesis pathway. Such studies can pinpoint rate-limiting steps and identify metabolic bottlenecks, providing valuable information for targeted genetic engineering.

The integration of these different omics datasets through a systems biology approach will be essential for constructing comprehensive models of the abscisic aldehyde regulatory and metabolic network. These models will not only enhance our fundamental understanding of plant hormone biology but also provide a predictive framework for designing strategies to improve crop performance.

Development of Novel Chemical Probes and Inhibitors Targeting Abscisic Aldehyde Enzymes

The development of novel chemical probes and inhibitors that specifically target the enzymes responsible for the synthesis and conversion of abscisic aldehyde is a key area for future research. These chemical tools are invaluable for dissecting the physiological roles of abscisic aldehyde in a temporally and spatially controlled manner, which can be challenging to achieve through genetic approaches alone. The efficacy and specificity of these inhibitors are often assessed through in vitro enzyme assays, where the accurate measurement of abscisic aldehyde, enabled by standards like this compound, is critical.

Future research will focus on high-throughput screening of small molecule libraries to identify potent and selective inhibitors of xanthoxin dehydrogenase and abscisic aldehyde oxidase. For example, tungstate (B81510) has been identified as an inhibitor of aldehyde oxidase activity, and future work could focus on developing more specific and less toxic derivatives. patsnap.com Structure-activity relationship studies will be conducted to optimize the lead compounds, enhancing their affinity and specificity for the target enzymes.

Furthermore, the development of activity-based probes for these enzymes will allow for their visualization and quantification in living cells, providing unprecedented insights into their dynamic regulation. These probes could be fluorescently tagged molecules that covalently bind to the active site of the enzyme, enabling researchers to monitor its activity in real-time.

The discovery of novel inhibitors will not only serve as powerful research tools but may also have practical applications in agriculture. For instance, inhibitors that transiently block abscisic aldehyde production could be used to modulate plant growth or stress responses in a controlled manner, offering a new strategy for crop management.

Engineering Plant Traits through Modulation of Abscisic Aldehyde Pathway

Ultimately, the knowledge gained from the aforementioned research areas will be applied to the genetic engineering of plants with improved agricultural traits. By precisely modulating the levels of abscisic aldehyde, it is possible to influence a wide range of physiological processes, from seed dormancy and germination to drought tolerance and fruit ripening. The success of these engineering efforts will be heavily reliant on the ability to accurately measure the resulting changes in the ABA metabolic pathway, a task for which this compound is an essential tool.

One of the most promising applications is the enhancement of drought tolerance in crops. Overexpression of key biosynthetic genes, such as those encoding 9-cis-epoxycarotenoid dioxygenase (NCED) or abscisic aldehyde oxidase (AAO3), has been shown to increase ABA levels and improve water use efficiency in various plant species. nih.govnih.gov Future research will focus on fine-tuning the expression of these genes to achieve enhanced drought tolerance without compromising yield, for example, by using stress-inducible or tissue-specific promoters.

Conversely, reducing abscisic aldehyde levels can also be beneficial in certain contexts. For instance, suppressing the expression of genes involved in its synthesis could lead to reduced seed dormancy, which is a desirable trait in some crops. Furthermore, modulating abscisic aldehyde levels could be a strategy to alter fruit ripening characteristics or to enhance biomass production in biofuel crops.

Q & A

Basic: What synthetic strategies ensure high isotopic purity of (±)-Abscisic Aldehyde-d3?

Methodological Answer:
Synthesis typically involves deuterium incorporation at specific positions using deuterated precursors (e.g., D₂O or deuterated intermediates). Controlled oxidation of deuterated abscisic alcohol analogs, similar to acetaldehyde synthesis via ethanol oxidation , can yield the aldehyde form. Key steps include:

  • Precursor selection : Use isotopically labeled substrates (e.g., deuterated mevalonate pathway intermediates).
  • Reaction optimization : Monitor pH, temperature, and catalyst activity to minimize proton-deuterium exchange.
  • Purification : Employ HPLC or column chromatography with deuterium-stable solvents to isolate the product.
    Validate isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns to confirm deuterium incorporation (e.g., Thermo Fisher Orbitrap systems, as referenced in plant metabolite studies ).
  • NMR spectroscopy : ²H-NMR or ¹H-NMR with deuterium decoupling identifies positional labeling and structural integrity.
  • Chromatography : Reverse-phase HPLC coupled with UV/Vis or fluorescence detection quantifies purity and stability.
  • Stability assays : Monitor deuterium retention under varying storage conditions (e.g., −80°C in inert atmospheres) .

Advanced: How can researchers address contradictions in reported bioactivity of this compound across studies?

Methodological Answer:
Discrepancies often arise from:

  • Biological variability : Differences in plant species, growth stages, or stress conditions. Standardize models using Arabidopsis thaliana mutants deficient in abscisic acid biosynthesis.
  • Isotope effects : Deuterium may alter reaction kinetics. Compare bioactivity of deuterated vs. non-deuterated forms under identical conditions.
  • Analytical limitations : Ensure quantification methods (e.g., LC-MS/MS) are calibrated with internal standards. Replicate experiments across independent labs to validate findings .

Advanced: Designing experiments to elucidate the role of this compound in plant drought responses

Methodological Answer:

  • Controlled stress induction : Expose hydroponic plants to osmotic stress (e.g., polyethylene glycol) and track this compound levels via time-course sampling.
  • Isotopic tracing : Apply ¹³C/²H dual-labeled analogs to map metabolic flux using imaging MS .
  • Genetic knockdown : Use CRISPR/Cas9 to silence aldehyde oxidase enzymes and observe compensatory pathways.
  • Data integration : Combine transcriptomics (RNA-seq) with hormone profiling to correlate molecular pathways with phenotypic responses .

Basic: How to mitigate deuterium loss in this compound during storage?

Methodological Answer:

  • Storage conditions : Use amber vials under argon at −80°C to reduce photodegradation and oxidation.
  • Solvent selection : Dissolve in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange.
  • Quality checks : Periodically analyze samples via MS to detect deuterium depletion. Adjust storage protocols based on degradation kinetics .

Advanced: Resolving conflicting isotopic enrichment data in this compound metabolic studies

Methodological Answer:

  • Standardize protocols : Use identical extraction buffers (e.g., methanol:water:formic acid) across studies to prevent artifactual deuterium loss.
  • Cross-validate with orthogonal methods : Compare MS data with ²H-NMR results to confirm isotopic distribution.
  • Control for matrix effects : Spike deuterated internal standards into plant tissue homogenates to correct for ion suppression/enhancement in LC-MS .

Basic: What are the critical parameters for optimizing this compound synthesis scalability?

Methodological Answer:

  • Catalyst efficiency : Screen transition-metal catalysts (e.g., Pd/C) for hydrogen/deuterium exchange rates.
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track aldehyde formation and byproducts.
  • Yield improvement : Employ flow chemistry for continuous deuterium gas exposure, reducing side reactions .

Advanced: Integrating this compound into systems biology models of plant stress signaling

Methodological Answer:

  • Multi-omics integration : Pair hormone profiling (LC-MS) with transcriptomic and proteomic datasets to model signaling networks.
  • Dynamic modeling : Use kinetic isotope effects (KIEs) to refine enzyme-substrate binding parameters in silico.
  • Validation : Apply genetic mutants (e.g., ABA-deficient mutants) to test model predictions in vivo .

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